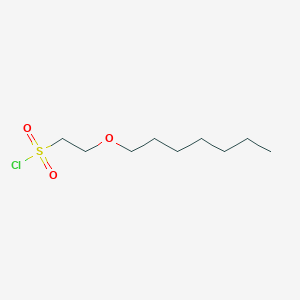
2-(Heptyloxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptyloxy)ethane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H19ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a heptyloxy group attached to an ethane backbone, which is further connected to a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptyloxy)ethane-1-sulfonyl chloride typically involves the reaction of heptyl alcohol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Anhydrous solvents like dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Heptyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide.
Catalysts: Bases like triethylamine or pyridine.
Major Products:
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
2-(Heptyloxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the modification of polymers and surfaces to impart specific properties.
Biochemistry: Employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 2-(Heptyloxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonate esters or amides, depending on the nucleophile. The molecular targets and pathways involved include:
Nucleophilic Attack: The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.
Formation of Intermediates: The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparaison Avec Des Composés Similaires
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a heptyloxy group.
Ethanesulfonyl Chloride: Similar structure but lacks the heptyloxy group.
Tosyl Chloride: Contains a toluene group instead of a heptyloxy group.
Uniqueness: 2-(Heptyloxy)ethane-1-sulfonyl chloride is unique due to the presence of the heptyloxy group, which imparts specific hydrophobic properties and influences its reactivity and solubility compared to other sulfonyl chlorides.
Propriétés
Formule moléculaire |
C9H19ClO3S |
|---|---|
Poids moléculaire |
242.76 g/mol |
Nom IUPAC |
2-heptoxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-3-4-5-6-7-13-8-9-14(10,11)12/h2-9H2,1H3 |
Clé InChI |
FVAOUYVFIFKUGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)




![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)




